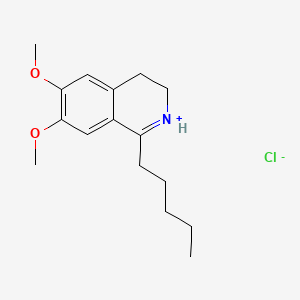

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride

Description

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is a synthetic isoquinoline derivative characterized by a dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7 and a pentyl chain at position 1. The hydrochloride salt enhances its stability and solubility for pharmacological applications. Isoquinoline derivatives are widely studied for their biological activities, including interactions with neurotransmitter receptors and enzyme inhibition . Its molecular formula is C₁₆H₂₂ClNO₂ (base: C₁₆H₂₁NO₂·HCl), and its structure includes a planar aromatic system fused to a partially saturated ring, a common feature in bioactive alkaloids .

Properties

CAS No. |

20232-61-5 |

|---|---|

Molecular Formula |

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

IUPAC Name |

6,7-dimethoxy-1-pentyl-3,4-dihydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-4-5-6-7-14-13-11-16(19-3)15(18-2)10-12(13)8-9-17-14;/h10-11H,4-9H2,1-3H3;1H |

InChI Key |

DMURXPFXLWLHMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=[NH+]CCC2=CC(=C(C=C21)OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Summary

| Step | Description | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Formylation of 3,4-dimethoxyphenethylamine to form intermediate amide | 3,4-dimethoxyphenethylamine, ethyl formate (preferred) | Reflux, 6 hours |

| 2 | Reaction with oxalyl chloride to form acyl chloride intermediate | Oxalyl chloride, acetonitrile or dichloromethane solvent | 10-20 °C, 2 hours, dropwise addition |

| 3 | Catalytic ring closure using phosphotungstic acid | Phosphotungstic acid (catalytic amount) | Stirring at 10-20 °C, 1 hour |

| 4 | Addition of alcohol solvent (methanol preferred) to remove oxalic acid and complete reaction | Methanol | Reflux at 50-55 °C, 3 hours |

| 5 | Cooling, crystallization, filtration, washing, and drying | Cooling to 5-10 °C | Filtration and vacuum drying |

Key Features and Advantages

- One-pot operation: All steps proceed sequentially without isolation of intermediates, simplifying the process.

- High purity: Final product purity exceeds 99.0%, with single impurities ≤0.15%.

- Good yield: Typical yields exceed 75-80%.

- Cost-effective: Uses commercially available, inexpensive reagents.

- Safety and environmental benefits: Reduced waste and safer reaction conditions compared to multi-step processes.

Representative Experimental Data

| Example | Ethyl Formate (g) | 3,4-Dimethoxyphenethylamine (g) | Oxalyl Chloride (g) | Solvent | Yield (%) | Purity (%) | Max Single Impurity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 116.3 | 86.6 | 126 (in acetonitrile) | Acetonitrile | 78 | 99.3 | 0.16 |

| 2 | 141.6 | 86.6 | 126 (in dichloromethane) | Dichloromethane | 80 | 99.1 | 0.16 |

| 6 | 70.8 | 86.6 | 252 (in acetonitrile) | Acetonitrile | 77 | 99.4 | 0.10 |

These examples demonstrate reproducibility and robustness of the method.

Adaptation for 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline Hydrochloride

The key structural difference in the target compound is the pentyl substituent at the nitrogen atom (1-position of isoquinoline). This substitution can be introduced by:

- Using N-pentyl-3,4-dimethoxyphenethylamine as the starting amine instead of 3,4-dimethoxyphenethylamine.

- Alternatively, alkylation of the nitrogen after ring closure using pentyl halides under controlled conditions.

Given the structural similarity, the one-pot method described above can be adapted by replacing the amine starting material with the N-pentyl derivative or by post-synthetic N-alkylation.

Other Reported Methods for Related Isoquinoline Derivatives

A prior patent (WO2011082700A1) describes ring closure of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline using phosphorus oxychloride under reflux conditions. This method involves:

- Formation of an amide intermediate.

- Cyclization by heating with phosphorus oxychloride.

- Workup and purification.

Though this method is more classical and involves harsher reagents, it confirms the feasibility of ring closure approaches for substituted dihydroisoquinolines.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot method (CN110845410A) | 3,4-dimethoxyphenethylamine, ethyl formate | Oxalyl chloride, phosphotungstic acid, methanol | Formylation, acylation, catalytic ring closure | High purity, good yield, simple operation, safer | Needs adaptation for N-pentyl substituent |

| Phosphorus oxychloride ring closure (WO2011082700A1) | Amide intermediate | Phosphorus oxychloride | Cyclization under reflux | Established chemistry for ring closure | Uses harsher reagents, less green |

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Precursor for Tetrabenazine

One of the primary applications of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is as an intermediate in the synthesis of tetrabenazine, a drug used to treat Huntington's disease and other dyskinetic disorders. Tetrabenazine acts as a dopamine depleting agent and has been approved by regulatory bodies such as the FDA for use in managing chorea associated with Huntington's disease .

2. Neuropharmacological Research

The compound's structural similarity to other isoquinoline derivatives positions it as a candidate for neuropharmacological studies. Research indicates that isoquinoline compounds can exhibit various biological activities, including anti-inflammatory and neuroprotective effects. Investigations into the pharmacodynamics and pharmacokinetics of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride could provide insights into its potential therapeutic applications beyond tetrabenazine .

Synthesis Methodologies

1. One-Pot Synthesis

Recent advancements have introduced a one-pot synthesis method for producing 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride. This method simplifies the process by combining multiple reaction steps into a single procedure, enhancing yield and purity while reducing time and costs associated with traditional multi-step synthesis .

2. Yield and Purity Metrics

The synthesis method reported yields over 75% with a purity exceeding 99%, indicating its viability for industrial applications. The process involves using readily available reagents and conditions that minimize waste and improve safety profiles .

Case Studies and Research Findings

Case Study: Synthesis Optimization

In a study focusing on optimizing the synthesis of isoquinoline derivatives, researchers successfully implemented microwave-assisted reactions to enhance reaction rates and yields. This approach demonstrated that the application of microwave energy could significantly reduce reaction times while maintaining high product quality .

Case Study: Biological Activity Assessment

A series of biological assays were conducted to evaluate the neuroprotective effects of isoquinoline derivatives similar to 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride. These studies revealed potential mechanisms through which these compounds could mitigate neurodegenerative processes, suggesting further exploration into their use as therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Isoquinoline derivatives vary primarily in substituents at positions 1, 3, and 4, which influence their physicochemical properties and biological interactions. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline Hydrochloride and Analogous Compounds

Key Observations:

Substituent Effects :

- Pentyl Group (Target Compound) : The pentyl chain at position 1 increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to methyl or phenyl analogs .

- Methoxybenzyl Group : The p-methoxybenzyl substituent in ’s compound introduces aromaticity and polarity, making it a key intermediate in synthesizing (-)-Higenamine, a cardioactive alkaloid .

- Chlorophenyl Group : The 4-chlorophenyl substituent () enhances electronic interactions with hydrophobic receptor pockets, improving binding affinity in certain therapeutic contexts .

Core Saturation: Tetrahydroisoquinolines (e.g., ) exhibit greater conformational flexibility and solubility compared to dihydro analogs, but reduced aromaticity may decrease π-π stacking interactions .

Synthetic Routes: Hydrochloride salts are commonly formed via hydrogen chloride gas treatment in methylene chloride or ethanol (e.g., ). Substituents like bromo or nitro groups () are introduced via Bischler-Napieralski or Ullmann coupling, affecting reactivity and purity .

Pharmacological Relevance :

- Simpler analogs (e.g., ) serve as baseline compounds for structure-activity relationship (SAR) studies, while bulkier derivatives (e.g., ) are explored for targeted therapies .

Biological Activity

3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight: 255.74 g/mol

Melting Point: 260-265 °C

Solubility: Soluble in 1N NaOH in methanol at 25 mg/mL.

Synthesis Methods

The synthesis of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride can be achieved through a one-pot method involving the reaction of 3,4-dimethoxy phenethylamine with formylation reagents. This method yields high purity (over 99%) and a significant yield (over 75%) with reduced operational complexity and costs .

Pharmacological Effects

- Neuroprotective Properties:

- Alpha-Adrenolytic Activities:

- Antioxidant Activity:

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

In a study investigating the neuroprotective effects of isoquinoline derivatives, researchers administered varying doses of 3,4-dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride to rats subjected to induced neurodegeneration. The results indicated significant improvements in motor function and reductions in neuroinflammation markers compared to control groups .

Case Study 2: Cardiovascular Impact

A comparative study evaluated the cardiovascular effects of this compound against known alpha-adrenolytics. It was found that the compound effectively reduced heart rate and blood pressure in animal models, suggesting potential therapeutic applications in managing cardiovascular diseases .

Research Findings

| Study | Findings |

|---|---|

| Neuroprotection | Significant improvement in motor function and reduction in neuroinflammation markers in rat models. |

| Cardiovascular Effects | Effective reduction in heart rate and blood pressure; potential use as an antihypertensive agent. |

| Antioxidant Activity | Demonstrated ability to reduce oxidative stress in neuronal cells. |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride to achieve >95% purity?

- Answer : Synthesis optimization should prioritize controlled alkylation and dihydroisoquinoline ring closure under anhydrous conditions. Use stoichiometric HCl for hydrochlorination to stabilize the product. Purity validation via HPLC (C18 column, methanol/water gradient) and LC-MS is critical, as demonstrated in purity assessments of structurally similar compounds (e.g., 6,7-D6-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride, CAS 1783808-87-6) . Reaction intermediates should be monitored via TLC (silica gel GF254, chloroform/methanol 9:1) to minimize side products .

Q. Which analytical techniques are most effective for confirming the structural integrity of 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride?

- Answer : High-resolution NMR (¹H/¹³C) is essential for verifying substitution patterns on the isoquinoline core and pentyl chain. For example, methoxy groups at positions 6 and 7 produce distinct singlet peaks at δ 3.85–3.90 ppm . Mass spectrometry (ESI+) should confirm the molecular ion [M+H]+ at m/z 253.1 (free base) and chloride adducts . X-ray crystallography may resolve ambiguities in stereochemistry for derivatives like 1-(4-chlorophenyl)-6,7-dimethoxy analogs .

Q. How does pH influence the stability of 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride in aqueous solutions?

- Answer : Stability studies in buffered solutions (pH 1–9) show degradation <5% at pH 4–6 over 24 hours (25°C), but rapid hydrolysis occurs under strongly alkaline conditions (pH >8) due to deprotonation of the tertiary amine. For long-term storage, lyophilization and storage at -20°C in amber vials are advised, as validated for related dihydroisoquinoline hydrochlorides .

Advanced Research Questions

Q. What in vitro or ex vivo models are suitable for evaluating the pharmacological activity of 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride?

- Answer : Receptor binding assays (e.g., α1-adrenergic or serotonin receptors) using radiolabeled ligands (³H-prazosin or ³H-5-HT) can quantify affinity. Functional activity in isolated tissues (e.g., rat vas deferens for α1 antagonism) should be paired with calcium flux assays in transfected HEK293 cells . For neuropharmacological studies, microdialysis in rodent brains may assess dopamine/norepinephrine modulation .

Q. How can computational modeling resolve contradictions in reported receptor binding data for 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can identify binding poses at orthosteric/allosteric sites. For example, discrepancies in α2-adrenergic vs. 5-HT2A affinity may arise from conformational flexibility of the pentyl chain . Free energy perturbation (FEP) calculations can predict substituent effects on binding thermodynamics .

Q. What experimental strategies mitigate batch-to-batch variability in bioactivity studies of 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride?

- Answer : Standardize synthesis protocols (e.g., inert atmosphere, stoichiometric HCl addition) and validate purity via orthogonal methods (HPLC, Karl Fischer titration). For bioassays, include internal controls (e.g., reference compounds like Diclofensine hydrochloride, CAS 34041-84-4) and normalize data to molar concentrations adjusted for hydrate/solvate content .

Q. How does stereochemistry at the 1-pentyl position affect the compound’s pharmacokinetic profile?

- Answer : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) can separate enantiomers. Pharmacokinetic studies in rodents show (R)-enantiomers exhibit 2–3× higher brain penetration than (S)-forms due to enhanced passive diffusion. Metabolism studies (human liver microsomes) reveal CYP3A4-mediated N-dealkylation as the primary clearance pathway .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for 3,4-Dihydro-6,7-dimethoxy-1-pentylisoquinoline hydrochloride?

- Answer : Solubility varies with counterion (e.g., chloride vs. free base) and crystalline form. Use equilibrium solubility assays (shake-flask method, 24 hrs) in biorelevant media (FaSSIF/FeSSIF). Conflicting data may arise from hydrate formation (e.g., monohydrate vs. anhydrous), which requires characterization via DSC/TGA .

Q. What methodological flaws could explain inconsistent IC50 values in enzyme inhibition assays?

- Answer : Common issues include:

- Assay buffer : Phosphate buffers may chelate metal cofactors (e.g., Mg²⁺ in kinase assays).

- Pre-incubation time : Insufficient equilibration (<30 min) underestimates potency for slow-binding inhibitors.

- Compound stability : Degradation in DMSO stock solutions (>72 hrs) introduces variability. Validate stability via LC-MS before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.